molecular formula C17H22N2O B8239526 (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8239526
M. Wt: 270.37 g/mol
InChI Key: SVUBITNGLQZFFJ-MRXNPFEDSA-N
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Description

(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a cyclohexyl group, a cyclopropyl-substituted pyridine ring, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-cyclopropylpyridine-2-carbaldehyde, which is then subjected to a cyclization reaction with an appropriate amine and a cyclohexyl-substituted reagent to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in its desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the dihydrooxazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other biologically relevant metal complexes.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    4-Cyclohexyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole: The methyl group instead of the cyclopropyl group can lead to different steric and electronic properties.

    4-Cyclohexyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole: The phenyl group introduces additional aromatic interactions, potentially altering its activity.

Uniqueness

(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(4S)-4-cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-5-12(6-3-1)16-11-20-17(19-16)15-8-4-7-14(18-15)13-9-10-13/h4,7-8,12-13,16H,1-3,5-6,9-11H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUBITNGLQZFFJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=CC=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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